molecular formula C20H21Cl2NO3 B6061801 3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID

3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID

Cat. No.: B6061801
M. Wt: 394.3 g/mol
InChI Key: YDRDYAFMMYSUES-UHFFFAOYSA-N
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Description

3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety Additionally, it has a 3,4-dichlorobenzoyl group attached to the amino group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID typically involves multiple steps:

    Formation of the tert-butylphenyl intermediate: This step involves the reaction of tert-butylbenzene with a suitable halogenating agent to introduce a halogen atom onto the benzene ring.

    Coupling with propanoic acid: The halogenated tert-butylbenzene is then coupled with propanoic acid under specific conditions to form the desired intermediate.

    Introduction of the 3,4-dichlorobenzoyl group: The final step involves the reaction of the intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-Butylphenyl)propanoic acid: Similar structure but lacks the 3,4-dichlorobenzoyl group.

    4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of the propanoic acid moiety.

    3-tert-Butylphenol: Similar tert-butylphenyl structure but with a hydroxyl group instead of the propanoic acid chain.

Uniqueness

The uniqueness of 3-[4-(TERT-BUTYL)PHENYL]-3-[(3,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO3/c1-20(2,3)14-7-4-12(5-8-14)17(11-18(24)25)23-19(26)13-6-9-15(21)16(22)10-13/h4-10,17H,11H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRDYAFMMYSUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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